molecular formula C8H8Cl2O B599774 1,2-Dichloro-5-methoxy-3-methylbenzene CAS No. 112369-07-0

1,2-Dichloro-5-methoxy-3-methylbenzene

Cat. No.: B599774
CAS No.: 112369-07-0
M. Wt: 191.051
InChI Key: WBNDZXZRTDXDFJ-UHFFFAOYSA-N
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Description

1,2-Dichloro-5-methoxy-3-methylbenzene is an organic compound with the molecular formula C8H8Cl2O and a molecular weight of 191.05 g/mol . It is a derivative of benzene, characterized by the presence of two chlorine atoms, a methoxy group, and a methyl group attached to the benzene ring. This compound is used in various chemical research and industrial applications due to its unique chemical properties.

Preparation Methods

The synthesis of 1,2-Dichloro-5-methoxy-3-methylbenzene typically involves electrophilic aromatic substitution reactions. One common method is the chlorination of 5-methoxy-3-methylbenzene, where chlorine atoms are introduced into the benzene ring in the presence of a catalyst such as iron(III) chloride . The reaction conditions usually involve maintaining a controlled temperature to ensure selective chlorination at the desired positions on the benzene ring.

Industrial production methods may involve multi-step synthesis processes, including the protection of functional groups, selective chlorination, and subsequent deprotection steps to yield the final product .

Chemical Reactions Analysis

1,2-Dichloro-5-methoxy-3-methylbenzene undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nitration of this compound can yield nitro derivatives, while sulfonation can produce sulfonic acid derivatives .

Scientific Research Applications

1,2-Dichloro-5-methoxy-3-methylbenzene is utilized in several scientific research applications, including:

Mechanism of Action

The mechanism of action of 1,2-Dichloro-5-methoxy-3-methylbenzene involves its interaction with molecular targets through electrophilic aromatic substitution reactions. The chlorine atoms and methoxy group influence the electron density on the benzene ring, making it more reactive towards electrophiles . The compound can form intermediates such as benzenonium ions, which undergo further reactions to yield substituted products .

Comparison with Similar Compounds

1,2-Dichloro-5-methoxy-3-methylbenzene can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and physical properties, making it valuable for various research and industrial purposes.

Properties

IUPAC Name

1,2-dichloro-5-methoxy-3-methylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8Cl2O/c1-5-3-6(11-2)4-7(9)8(5)10/h3-4H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WBNDZXZRTDXDFJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1Cl)Cl)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8Cl2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50696770
Record name 1,2-Dichloro-5-methoxy-3-methylbenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50696770
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

191.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

112369-07-0
Record name 1,2-Dichloro-5-methoxy-3-methylbenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50696770
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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